(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide

Description

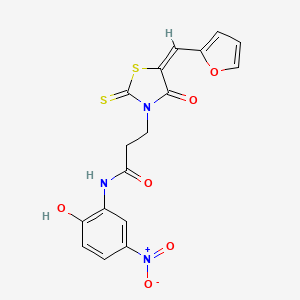

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide is a thiazolidinone derivative characterized by a fused heterocyclic system. Its core structure includes a thiazolidinone ring substituted with a furan-2-ylmethylene group at the 5-position, a thioxo group at the 2-position, and a 4-oxo moiety. The propanamide side chain is linked to a 2-hydroxy-5-nitrophenyl group, which introduces strong electron-withdrawing effects (via the nitro group) and hydrogen-bonding capacity (via the hydroxyl group).

Properties

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O6S2/c21-13-4-3-10(20(24)25)8-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHKQAYJQUCBPB-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, cytotoxicity, and other relevant biological evaluations.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The thiazolidinone core is known for its diverse pharmacological activities, while the furan and nitrophenyl substituents enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results indicate that it exhibits significant antibacterial activity, outperforming traditional antibiotics in some cases:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | More potent than ampicillin |

| Escherichia coli | 16 µg/mL | Comparable to ciprofloxacin |

| Candida albicans | 4 µg/mL | Superior to ketoconazole |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines, including K562 (human leukemia) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| K562 | 83.20 ± 2.25 | Less potent than doxorubicin (1.34 ± 0.4) |

| MCF-7 | 98.00 ± 2.30 | Comparable to doxorubicin |

The compound demonstrated moderate cytotoxicity, indicating potential as an antitumor agent, although further optimization may be necessary to enhance its efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells.

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at specific phases, contributing to its antiproliferative effects.

- Inhibition of Key Enzymes : Molecular docking studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets:

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| PPARγ | -8.47 | 0.62 |

| VEGFR2 | -9.43 | 0.121 |

These interactions indicate a strong potential for the compound to modulate pathways involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential antimicrobial and anticancer properties. Research indicates that thiazolidinone derivatives often exhibit significant biological activities due to their ability to interact with various biological targets.

Case Studies

- A study demonstrated that compounds similar to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide showed promising results against certain cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

Research has highlighted the antioxidant properties of thiazolidinone derivatives. Compounds with similar structures have been shown to scavenge free radicals effectively, which may contribute to their protective effects in biological systems.

Case Studies

- In vitro studies indicated that derivatives of thioxothiazolidin exhibited significant antioxidant activity, reducing oxidative stress markers in cellular models .

Synthesis of New Derivatives

This compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. The presence of functional groups allows for further modifications, which can lead to the development of more potent therapeutic agents.

Synthetic Routes

The synthesis typically involves the condensation of furan derivatives with thiazolidinones under basic conditions, followed by purification through recrystallization or chromatography.

Material Science

Due to its unique chemical structure, this compound may also find applications in the development of new materials, particularly in polymers and coatings where specific chemical properties are desired.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse bioactivities. Below is a detailed comparison of the target compound with four structurally related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Insights

In contrast, the pyridin-2-yl analog offers improved solubility due to the basic nitrogen in pyridine. The thiophene-containing analog replaces furan with thiophene, increasing lipophilicity and π-stacking capacity, which may enhance membrane permeability.

Physicochemical Properties :

- Molar mass correlates with solubility: lower molar mass compounds (e.g., pyridin-2-yl analog, 359.42 g/mol) may exhibit better aqueous solubility than bulkier derivatives (e.g., thiadiazolyl analog, 434.55 g/mol).

- Electron-withdrawing groups (e.g., nitro in the target compound) lower pKa, increasing acidity compared to electron-donating substituents (e.g., methyl in ).

Bioactivity Hypotheses :

- The target compound ’s nitro group may confer antimicrobial activity by generating reactive nitrogen species, while the hydroxyl group could modulate binding to tyrosine kinase receptors .

- The fluorophenyl analog might exhibit enhanced bioavailability due to fluorine’s metabolic stability, making it suitable for pesticidal applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide?

- Methodological Answer : The compound’s synthesis likely involves a multi-step approach:

Thiazolidinone Core Formation : Condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine derivatives under acidic conditions to form the 5-(furan-2-ylmethylene) moiety .

Propanamide Linkage : Coupling the thiazolidinone intermediate with 2-hydroxy-5-nitroaniline via an amide bond using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Stereochemical Control : The (E)-configuration at the methylene group can be confirmed via NOESY NMR or X-ray crystallography .

- Key Considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography to avoid byproducts.

Q. How can the stereochemistry and crystal structure of this compound be determined?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a solvent (e.g., DMF) and collect single-crystal data. Refinement using software like SHELXTL can resolve the (E)-configuration and bond angles .

- Spectroscopic Confirmation : Use NOESY NMR to detect spatial proximity between the furan methylene proton and adjacent groups .

Q. What are the standard protocols for evaluating its stability under experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose the compound to UV-Vis light (300–400 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

- Methodological Answer :

- Modify Substituents : Replace the nitro group on the phenyl ring with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to assess impact on receptor binding .

- Thioxo vs. Oxo Comparison : Synthesize analogs with a 4-oxo (instead of 4-thioxo) thiazolidinone core to evaluate sulfur’s role in activity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR binding studies .

Q. How should researchers resolve contradictions in reported activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., buffer composition, temperature) and compound purity (≥95% via HPLC) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

- Mechanistic Studies : Use molecular docking or MD simulations to confirm binding modes and explain discrepancies in IC₅₀ values .

Q. What advanced techniques are suitable for studying its pharmacokinetics and metabolism?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS .

- Plasma Stability : Measure half-life in human plasma using LC-MS/MS and correlate with logP values .

- Tissue Distribution : Conduct radiolabeled (¹⁴C) studies in animal models followed by autoradiography .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.